molecular formula C14H11IN6O B7434413 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide

5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide

Katalognummer B7434413
Molekulargewicht: 406.18 g/mol
InChI-Schlüssel: BQHGDDGROQWSIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide, also known as JAK inhibitor, is a chemical compound that has been studied for its potential use in treating various diseases. This compound is a type of kinase inhibitor that targets the Janus kinase (JAK) family of enzymes. JAK inhibitors have been shown to have potential therapeutic applications in the treatment of autoimmune diseases, cancer, and other disorders.

Wirkmechanismus

5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors work by blocking the activity of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes, which are involved in the signaling pathways that lead to inflammation and cell growth. 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes are activated by cytokines, which are signaling molecules that are produced by immune cells in response to infection or injury. When 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes are activated, they phosphorylate (add a phosphate group to) downstream signaling molecules, which leads to the activation of transcription factors and the expression of genes involved in inflammation and cell growth.
By blocking the activity of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors prevent the downstream signaling pathways that lead to inflammation and cell growth. This can help to reduce chronic inflammation and slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors vary depending on the specific compound and the disease being treated. In general, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors have been shown to reduce inflammation and slow or stop the growth of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors is that they can be used to selectively target specific 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes, which can help to minimize side effects. However, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors can also have off-target effects, which can lead to unintended side effects. Additionally, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors can be expensive to produce and may not be effective in all patients.
List of

Zukünftige Richtungen

1. Development of more selective 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors that target specific 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes.
2. Investigation of the potential use of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors in the treatment of other diseases, such as multiple sclerosis and lupus.
3. Exploration of combination therapies that include 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors and other drugs.
4. Development of biomarkers to predict which patients are most likely to respond to 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitor therapy.
5. Investigation of the long-term safety and efficacy of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitor therapy.

Synthesemethoden

The synthesis of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide involves several steps. The starting material is 4-(pyrimidin-2-ylamino)benzoic acid, which is then reacted with 4-bromoaniline to form 4-(4-bromoanilino)benzoic acid. This intermediate is then reacted with 5-iodopyrazole-4-carboxylic acid to form the final product.

Wissenschaftliche Forschungsanwendungen

5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors have been studied extensively for their potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. These diseases are characterized by an overactive immune system, which can lead to chronic inflammation and tissue damage. 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors work by blocking the activity of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes, which are involved in the signaling pathways that lead to inflammation.
In addition to their use in autoimmune diseases, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors have also shown promise in the treatment of certain types of cancer. 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes are involved in the signaling pathways that promote cell growth and division, and mutations in these enzymes have been linked to the development of certain types of cancer. By blocking the activity of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors may be able to slow or stop the growth of cancer cells.

Eigenschaften

IUPAC Name

5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN6O/c15-12-11(8-18-21-12)13(22)19-9-2-4-10(5-3-9)20-14-16-6-1-7-17-14/h1-8H,(H,18,21)(H,19,22)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHGDDGROQWSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)NC(=O)C3=C(NN=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.